

Monobenzyl Phthalate-d4: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Monobenzyl Phthalate-d4

Cat. No.: B588402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically found on a Certificate of Analysis (CoA) for **Monobenzyl Phthalate-d4**. Understanding the quality and characterization of this isotopically labeled internal standard is critical for its effective use in quantitative analytical studies, particularly in the fields of toxicology, environmental science, and pharmaceutical drug development. **Monobenzyl Phthalate-d4** serves as an internal standard for the quantification of Monobenzyl Phthalate, a primary metabolite of the widely used plasticizer, benzyl butyl phthalate (BBP).^{[1][2]}

Core Compound Information

Monobenzyl Phthalate-d4 is the deuterium-labeled version of Monobenzyl Phthalate.^[3] The incorporation of four deuterium atoms on the phthalate ring provides a distinct mass difference, allowing for its use in isotope dilution mass spectrometry to accurately quantify the unlabeled analyte in various matrices.^[4]

Property	Value	References
Chemical Name	mono-Benzyl Phthalate-3,4,5,6-d4	[5]
Synonyms	Benzyl Hydrogen Phthalate-d4, Phthalic Acid Monobenzyl Ester-d4	[5]
CAS Number	478954-83-5	[3][5][6][7][8]
Unlabeled CAS Number	2528-16-7	[3][5][6]
Molecular Formula	C ₁₅ H ₈ D ₄ O ₄	[3][8]
Molecular Weight	260.28 g/mol	[3][5][6][8]
Appearance	White to off-white solid	[3]

Analytical Specifications and Quantitative Data

The following table summarizes the typical quality control specifications for **Monobenzyl Phthalate-d4**, as would be presented on a Certificate of Analysis. These parameters are crucial for ensuring the identity, purity, and isotopic integrity of the standard.

Test	Method	Specification
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	>95%
Isotopic Enrichment	Mass Spectrometry	≥99 atom % D
Identity Confirmation	¹ H-NMR, Mass Spectrometry	Conforms to structure
Concentration (if sold in solution)	Gravimetric analysis or HPLC	e.g., 100 µg/mL in methanol

Experimental Protocols

Detailed methodologies are employed to verify the quality of **Monobenzyl Phthalate-d4**. The principles of these key experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is utilized to determine the chemical purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV absorbance is monitored at a wavelength appropriate for the phthalate structure.
- Quantification: The purity is calculated by dividing the peak area of **Monobenzyl Phthalate-d4** by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a fundamental technique for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.

- Ionization: Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate ions.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the deuterated compound (260.28 Da).
- Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the deuterated (d4) and any remaining unlabeled (d0) Monobenzyl Phthalate are compared to calculate the percentage of deuterium incorporation.

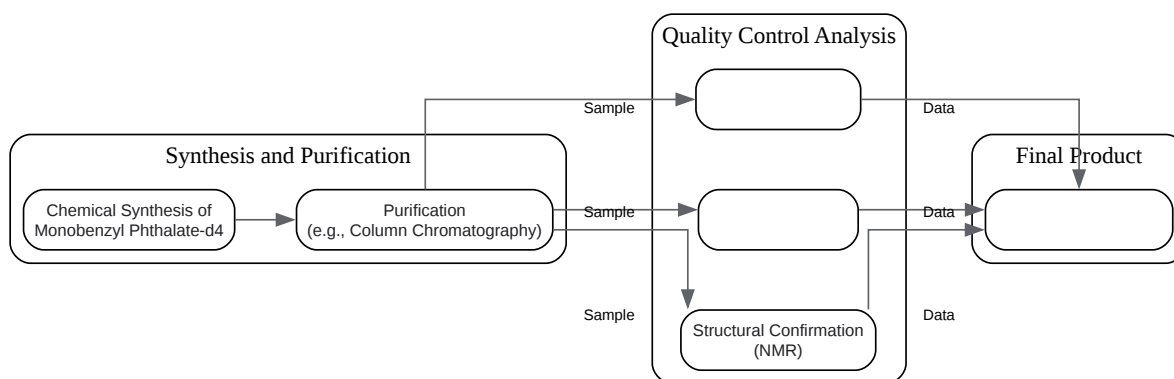
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR (Proton NMR) spectroscopy is employed to confirm the chemical structure and the position of the deuterium labels.

- Principle: The absence or significant reduction of signals in the aromatic region of the ^1H -NMR spectrum, where the deuterium atoms have replaced the protons on the phthalic acid ring, confirms the successful deuteration.
- Solvent: A deuterated solvent (e.g., DMSO- d_6) is used to dissolve the sample.
- Analysis: The remaining proton signals (from the benzyl group) are analyzed to ensure they are consistent with the expected structure of Monobenzyl Phthalate.

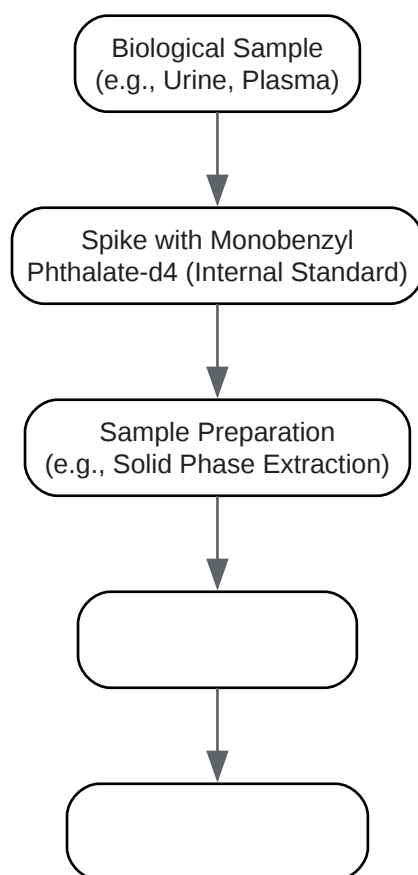
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the quality control analysis of **Monobenzyl Phthalate- d_4** and its application in a quantitative analytical method.



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Caption: Quality control workflow for **Monobenzyl Phthalate- d_4** .



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Caption: Analytical workflow using **Monobenzyl Phthalate-d4**.

Storage and Stability

Proper storage is essential to maintain the integrity of the analytical standard.

- Solid Form: Store at -20°C for long-term stability (up to 3 years).[3] Storage at 4°C is suitable for shorter periods (up to 2 years).[3]
- In Solvent: If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
- Stability: The compound is generally stable if stored under the recommended conditions.[5] It is advisable to re-analyze for chemical purity after extended storage periods.[5]

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